molecular formula C16H12Cl2N2O3S B13365464 2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide

2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide

Katalognummer: B13365464
Molekulargewicht: 383.2 g/mol
InChI-Schlüssel: KCPRLNHZGYUGFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This particular compound is characterized by the presence of two chlorine atoms, a methoxy group, and a quinoline moiety attached to a benzenesulfonamide structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide typically involves multiple steps, including the introduction of the sulfonamide group, chlorination, and methoxylation. One common method involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 8-aminoquinoline under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2,5-dichloro-4-hydroxy-N-(8-quinolinyl)benzenesulfonamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-dichloro-N-(6-methoxy-8-quinolinyl)benzenesulfonamide
  • 2,5-dichloro-4-methoxy-N-(2-methylphenyl)benzenesulfonamide
  • 2,5-dichloro-4-methoxy-N-(6-methoxyquinolin-8-yl)benzenesulfonamide

Uniqueness

2,5-dichloro-4-methoxy-N-(8-quinolinyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the quinoline moiety enhances its potential as an antibacterial agent compared to other similar compounds.

Eigenschaften

Molekularformel

C16H12Cl2N2O3S

Molekulargewicht

383.2 g/mol

IUPAC-Name

2,5-dichloro-4-methoxy-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C16H12Cl2N2O3S/c1-23-14-8-12(18)15(9-11(14)17)24(21,22)20-13-6-2-4-10-5-3-7-19-16(10)13/h2-9,20H,1H3

InChI-Schlüssel

KCPRLNHZGYUGFM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.